molecular formula C13H15NO3 B14167132 1-(Benzoylamino)cyclopentanecarboxylic acid CAS No. 6306-10-1

1-(Benzoylamino)cyclopentanecarboxylic acid

Katalognummer: B14167132
CAS-Nummer: 6306-10-1
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: DQPDOERYCCIMKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzoylamino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H15NO3 It is characterized by a cyclopentane ring substituted with a benzoylamino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzoylamino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently converted to the desired product by nucleophilic substitution with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzoylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Benzoylamino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Benzoylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanecarboxylic acid: A simpler analog without the benzoylamino group.

    1-(Aminomethyl)cyclopentanecarboxylic acid: Contains an aminomethyl group instead of a benzoylamino group.

    1-Phenyl-1-cyclopentanecarboxylic acid: Contains a phenyl group instead of a benzoylamino group.

Uniqueness: 1-(Benzoylamino)cyclopentanecarboxylic acid is unique due to the presence of both a benzoylamino group and a cyclopentane ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

6306-10-1

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

1-benzamidocyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15NO3/c15-11(10-6-2-1-3-7-10)14-13(12(16)17)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)(H,16,17)

InChI-Schlüssel

DQPDOERYCCIMKH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.